1-(3-Bromophenyl)-2,2-difluoroethanone

Anticancer Agents Medicinal Chemistry Cytotoxicity Assays

1-(3-Bromophenyl)-2,2-difluoroethanone (CAS 1002356-02-6) is a synthetic aromatic ketone that belongs to the class of α,α-difluoroketones, distinguished by a meta-bromophenyl substituent. With a molecular formula of C8H5BrF2O and a molecular weight of 235.03 g/mol , it presents as a colorless to light yellow liquid at room temperature.

Molecular Formula C8H5BrF2O
Molecular Weight 235.02 g/mol
CAS No. 1002356-02-6
Cat. No. B1407706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2,2-difluoroethanone
CAS1002356-02-6
Molecular FormulaC8H5BrF2O
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C(F)F
InChIInChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H
InChIKeyHZELFBPCXLKNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-2,2-difluoroethanone (CAS 1002356-02-6) – A Specialized Halogenated α,α-Difluoroketone for Targeted Medicinal Chemistry and Chemical Biology Applications


1-(3-Bromophenyl)-2,2-difluoroethanone (CAS 1002356-02-6) is a synthetic aromatic ketone that belongs to the class of α,α-difluoroketones, distinguished by a meta-bromophenyl substituent . With a molecular formula of C8H5BrF2O and a molecular weight of 235.03 g/mol , it presents as a colorless to light yellow liquid at room temperature . This compound is primarily utilized as a versatile building block in medicinal chemistry, particularly in the development of fluorinated drug candidates, where the difluoromethyl ketone moiety serves as a metabolically stable bioisostere and a reactive handle for further derivatization .

1-(3-Bromophenyl)-2,2-difluoroethanone: Why Substitution with Positional Isomers or Alternative Halogenated Acetophenones Compromises Experimental Outcomes


The scientific and industrial utility of 1-(3-Bromophenyl)-2,2-difluoroethanone is not interchangeable with its positional isomers (2- or 4-bromophenyl) or other halogenated difluoroethanones due to the meta-substitution pattern dictating specific electronic and steric properties that critically influence both reactivity in cross-coupling reactions and biological target engagement . The 3-bromophenyl group confers a distinct dipole moment and electrostatic potential surface compared to the 4-bromophenyl analog, which can alter binding affinities in kinase inhibitor pharmacophores and metabolic stability profiles . Generic substitution with 4-bromophenyl or 4-chlorophenyl variants without rigorous validation introduces significant variability in structure-activity relationship (SAR) campaigns and may lead to false negative or misleading potency readouts, particularly in cellular assays where meta-halogen placement is essential for optimal orientation within the target binding pocket .

1-(3-Bromophenyl)-2,2-difluoroethanone: A Quantitative Evidence Guide for Scientific Selection Against Closest Analogs


Comparative Cytotoxicity: 1-(3-Bromophenyl)-2,2-difluoroethanone Demonstrates 1.7-Fold Higher Potency than 4-Chlorophenyl Analog in MCF-7 Breast Cancer Cells

In vitro cytotoxicity screening reveals that 1-(3-bromophenyl)-2,2-difluoroethanone inhibits MCF-7 breast cancer cell viability with an IC50 of 15 µM, compared to an IC50 of 25 µM for the 4-chlorophenyl analog 1-(4-chlorophenyl)-2,2-difluoroethanone under identical assay conditions . This represents a 1.7-fold improvement in potency, suggesting that the 3-bromophenyl substitution confers a favorable interaction profile with cellular targets relative to the 4-chlorophenyl modification.

Anticancer Agents Medicinal Chemistry Cytotoxicity Assays

Positional Isomerism Dictates Synthetic Utility: Meta-Bromo Substitution Enables Distinct Cross-Coupling Reactivity Not Accessible with Para- or Ortho-Isomers

The 3-bromophenyl group in 1-(3-bromophenyl)-2,2-difluoroethanone offers unique electronic and steric characteristics that differentiate it from the 2-bromophenyl and 4-bromophenyl isomers in palladium-catalyzed cross-coupling reactions . While quantitative yield comparisons specific to this scaffold are not yet publicly reported, the meta-substitution pattern generally exhibits intermediate reactivity between the more sterically hindered ortho-isomer and the more electronically activated para-isomer . This nuance allows for selective functionalization in complex molecular architectures where ortho- or para-isomers may lead to undesired side reactions or reduced yields .

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Analytical and Purity Specifications: 95% Standard Purity with QC Documentation from Major Suppliers

1-(3-Bromophenyl)-2,2-difluoroethanone is commercially available from multiple reputable vendors with a standard purity of 95%, and batch-specific analytical data (NMR, HPLC, GC) is provided upon request by suppliers such as Bidepharm and Sigma-Aldrich (via ChemScene) . In contrast, the 2-bromophenyl isomer (CAS 1956376-82-1) is less widely available, and the 4-bromophenyl isomer (CAS 173974-88-4) may exhibit different storage stability profiles . The target compound is stored at room temperature and is supplied as a liquid, facilitating ease of handling and accurate dispensing in parallel synthesis workflows .

Chemical Purity Quality Control Analytical Chemistry

1-(3-Bromophenyl)-2,2-difluoroethanone: High-Value Application Scenarios in Medicinal Chemistry and Synthetic Methodology


Kinase Inhibitor and CNS Agent Intermediate Synthesis

1-(3-Bromophenyl)-2,2-difluoroethanone serves as a key intermediate for constructing fluorinated pharmacophores in kinase inhibitor and central nervous system (CNS) drug discovery programs . The 3-bromophenyl group can be elaborated via Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl fragments, while the difluoromethyl ketone moiety acts as a metabolically stable bioisostere for amide or ester functionalities, enhancing bioavailability and half-life . This specific meta-substitution pattern has been associated with improved target engagement in certain kinase binding pockets compared to the para-isomer, making it a preferred choice in lead optimization campaigns .

Anticancer Lead Discovery: Selective Cytotoxicity Profiling

Building on its demonstrated 15 µM IC50 against MCF-7 breast cancer cells, this compound is positioned as a valuable starting scaffold for developing novel anticancer agents . Its enhanced potency relative to the 4-chlorophenyl analog (25 µM) suggests a favorable interaction with cellular targets involved in apoptosis pathways, warranting further structure-activity relationship (SAR) exploration and medicinal chemistry optimization in oncology-focused laboratories .

Synthetic Methodology Development for Fluorinated Building Blocks

The unique electronic profile of 1-(3-bromophenyl)-2,2-difluoroethanone makes it an attractive substrate for developing new synthetic methodologies, particularly those involving transition-metal-catalyzed cross-coupling, photoredox catalysis, or nucleophilic additions to the carbonyl group . Its commercial availability at 95% purity and room-temperature storage simplifies use in high-throughput experimentation (HTE) and parallel synthesis workflows, enabling rapid diversification of fluorinated chemical space .

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